molecular formula C21H26N2O4S B7716455 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide

2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide

Cat. No. B7716455
M. Wt: 402.5 g/mol
InChI Key: LTBDGYZYITZJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide, also known as CSP-1103, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential use as a treatment for neuropathic pain and epilepsy.

Mechanism of Action

The exact mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammatory processes and pain sensation.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and epilepsy. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to determine its potential use as a treatment for other inflammatory diseases and pain conditions. Finally, research could be conducted to determine the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide in humans.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. Its anti-inflammatory and pain-reducing effects make it a potentially useful treatment option. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methylbenzylamine, followed by acetylation with acetic anhydride. This process results in the formation of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide as a white solid.

properties

IUPAC Name

2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-6-8-17(9-7-16)14-22-21(24)15-27-19-10-12-20(13-11-19)28(25,26)23-18-4-2-3-5-18/h6-13,18,23H,2-5,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDGYZYITZJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide

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